molecular formula C19H13ClN4O3S B11511728 Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Cat. No.: B11511728
M. Wt: 412.8 g/mol
InChI Key: NSKLYFQNEZAPKD-UHFFFAOYSA-N
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Description

Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

The synthesis of Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrano[2,3-c]pyrazole core through cyclization reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency and minimal by-products.

Chemical Reactions Analysis

Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups, using reagents such as halogens or nucleophiles. These reactions can lead to the formation of a wide range of substituted derivatives.

    Hydrolysis: Hydrolysis reactions can break down the ester group in the compound, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for potential use in drug development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate can be compared with other similar compounds, such as:

    Pyrano[2,3-c]pyrazole derivatives: These compounds share the same core structure and exhibit similar biological activities. variations in substituents can lead to differences in potency and selectivity.

    Thiophene derivatives: Compounds containing the thiophene ring, like the one in the structure of this compound, are known for their electronic properties and are used in various applications, including organic electronics and pharmaceuticals.

    Cyano-substituted compounds: The presence of the cyano group in the compound contributes to its reactivity and biological activity. Similar compounds with cyano groups are used in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C19H13ClN4O3S

Molecular Weight

412.8 g/mol

IUPAC Name

methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C19H13ClN4O3S/c1-26-19(25)10-4-2-9(3-5-10)14-11(8-21)17(22)27-18-15(14)16(23-24-18)12-6-7-13(20)28-12/h2-7,14H,22H2,1H3,(H,23,24)

InChI Key

NSKLYFQNEZAPKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(S4)Cl)N)C#N

Origin of Product

United States

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